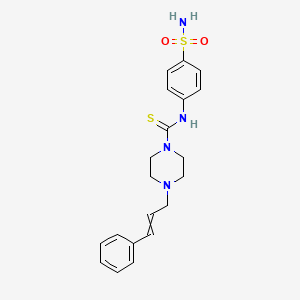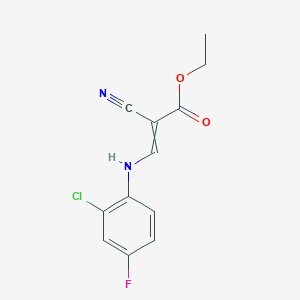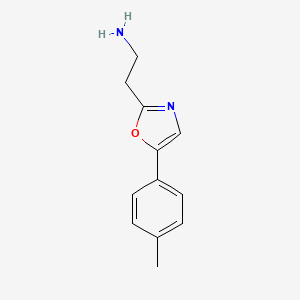
2-Methyl-5-nitroquinoline-8-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-nitroquinoline-8-thiol is a heterocyclic aromatic compound with the molecular formula C10H8N2O2S. It consists of a quinoline ring system substituted with a methyl group at the 2-position, a nitro group at the 5-position, and a thiol group at the 8-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitroquinoline-8-thiol can be achieved through several classical and modern synthetic routes. Some of the well-known methods for synthesizing quinoline derivatives include the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach reactions . These methods often involve the use of transition metal catalysts, metal-free ionic liquids, ultrasound irradiation, and green reaction protocols to improve efficiency and reduce environmental impact .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-nitroquinoline-8-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the nitro and thiol groups makes it a versatile compound for different chemical transformations .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the thiol group to a sulfonic acid derivative.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the nitro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfonic acids, while reduction of the nitro group can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-nitroquinoline-8-thiol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-5-nitroquinoline-8-thiol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiol group can form covalent bonds with protein thiols, affecting protein function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylquinoline: Lacks the nitro and thiol groups, making it less reactive in certain chemical transformations.
5-Nitroquinoline: Lacks the methyl and thiol groups, affecting its chemical and biological properties.
8-Thioquinoline: Lacks the methyl and nitro groups, influencing its reactivity and applications.
Uniqueness
2-Methyl-5-nitroquinoline-8-thiol is unique due to the presence of all three functional groups (methyl, nitro, and thiol), which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H8N2O2S |
|---|---|
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
2-methyl-5-nitroquinoline-8-thiol |
InChI |
InChI=1S/C10H8N2O2S/c1-6-2-3-7-8(12(13)14)4-5-9(15)10(7)11-6/h2-5,15H,1H3 |
InChI-Schlüssel |
PDGQCYBGUWDDML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC(=C2C=C1)[N+](=O)[O-])S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine Trihydrochloride](/img/structure/B11819383.png)




![[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate](/img/structure/B11819408.png)



![2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol](/img/structure/B11819438.png)
